![molecular formula C5H6ClN3O B2646650 2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde CAS No. 165114-19-2](/img/structure/B2646650.png)
2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde
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Description
“2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde” is a chemical compound with the CAS Number: 165114-19-2 . It has a molecular weight of 159.57 and is typically stored at 4 degrees Celsius . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6ClN3O/c1-9-3(2-10)4(6)8-5(9)7/h2H,1H3,(H2,7,8) . This indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in the compound .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 159.57 . It is stored at 4 degrees Celsius .Scientific Research Applications
- Antibacterial Activity : Imidazole derivatives exhibit antibacterial properties. Researchers have synthesized and evaluated compounds containing imidazole rings for their effectiveness against bacterial strains .
- Photoresponsive Polymers : 1-Methyl-1H-imidazole-5-carboxaldehyde has been used as a photoresponsive component in polymer matrices. These materials find applications in sensors, actuators, and smart coatings .
- Schiff Base Ligands : 2-Imidazolecarboxaldehyde has been employed in the preparation of tridentate Schiff-base carboxylate-containing ligands. These ligands play a role in coordination chemistry and catalysis .
- Cu(II)-Catalyzed Reactions : Imidazole derivatives have been investigated as catalysts in various reactions, including allylation of aldimines. Their catalytic properties are of interest for synthetic chemistry .
- Researchers have made significant advances in the regiocontrolled synthesis of substituted imidazoles. These compounds serve as key building blocks in functional molecules used across diverse applications .
Medicinal Chemistry and Drug Development
Materials Science and Polymer Chemistry
Coordination Chemistry and Catalysis
Regiocontrolled Synthesis of Substituted Imidazoles
properties
IUPAC Name |
2-amino-5-chloro-3-methylimidazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-9-3(2-10)4(6)8-5(9)7/h2H,1H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIXFEXYUXMYAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1N)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde |
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